[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(6-methoxypyridazin-3-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8(2)14(7-11(15)16)6-9-4-5-10(17-3)13-12-9/h4-5,8H,6-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBCYNJFZUEPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NN=C(C=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of 6-Chloropyridazine-3-Carboxylic Acid
Reduction to 3-Hydroxymethyl-6-Methoxypyridazine
-
Reactants : 6-Methoxypyridazine-3-carboxylic acid, lithium aluminum hydride (LiAlH4).
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Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 4 h.
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Mechanism : Reduction of carboxylic acid to primary alcohol.
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Yield : 75–80%.
Chlorination of 3-Hydroxymethyl-6-Methoxypyridazine
Conversion of the alcohol to a chloromethyl group enables subsequent amination:
Thionyl Chloride-Mediated Chlorination
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Reactants : 3-Hydroxymethyl-6-methoxypyridazine, thionyl chloride (SOCl2).
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Conditions : Reflux in dichloromethane (DCM), 4 h.
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Mechanism : Nucleophilic substitution (SN2) replaces hydroxyl with chloride.
Amination with Isopropylamine
Introducing the isopropylamino group via nucleophilic substitution:
Formation of N-Isopropyl-N-(6-Methoxy-Pyridazin-3-ylmethyl)Amine
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Reactants : 3-Chloromethyl-6-methoxypyridazine, isopropylamine (excess).
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Conditions : Ethanol, 60°C, 8 h.
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Mechanism : SN2 displacement of chloride by isopropylamine.
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Yield : 70–75%.
Alternative Route: Reductive Amination
For improved selectivity and reduced over-alkylation:
Reductive Amination of 3-Formyl-6-Methoxypyridazine
Subsequent Alkylation and Hydrolysis
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Follows steps 4.1 and 4.2 for carboxylation.
Comparative Analysis of Methods
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| Chlorination-Amination | SN2 substitution | 70–75% | >95% | High |
| Reductive Amination | Imine reduction | 60–65% | >90% | Moderate |
Optimization Strategies
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Chlorination : Replace SOCl2 with PCl5 for higher reactivity in non-polar solvents.
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Amination : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
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Hydrolysis : Employ microwave-assisted conditions (100°C, 30 min) to reduce hydrolysis time.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Pyridazine Derivatives with Varied Substituents
lists several pyridazine-based acetic acid analogs, enabling direct structural comparisons:
| Compound Name | Substituent at Pyridazine 6-Position | Amino Group Substituent |
|---|---|---|
| [(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid | Chloro | Amino (unsubstituted) |
| [(6-Methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid | Methoxy | Amino (unsubstituted) |
| [Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid | Methoxy | Isopropyl |
Key Observations :
- Electron-Withdrawing vs.
- Amino Group Modifications: The unsubstituted amino group in [(6-Methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid contrasts with the isopropyl-substituted amino group in the target compound. The bulky isopropyl group likely improves metabolic stability by hindering enzymatic degradation, a common strategy in drug design .
Comparison with Cyclopropyl and Methyl Derivatives
Additional analogs from include:
- [Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid
- [(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid
Structural and Functional Differences :
Thioether and Sulfonyl Analogs
and highlight compounds with thioether (e.g., [(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid) and sulfonyl groups (e.g., [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid).
Comparative Insights :
- Sulfur-Containing Moieties : Thioether and sulfonyl groups introduce polarity and hydrogen-bonding capabilities, which may enhance solubility or alter target selectivity compared to the oxygen-based methoxy group in the target compound .
Biological Activity
Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid, a synthetic compound characterized by a pyridazine ring and an amino acid structure, has garnered attention for its potential biological activities. This article examines its biological activity, synthesis, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Pyridazine Ring : Enhances biological interactions.
- Methoxy Group : Improves solubility and bioavailability.
- Isopropyl Group : Contributes to the compound's pharmacological properties.
Biological Activities
Preliminary studies suggest that isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Neuroactive Properties : Potential effects on neurotransmitter systems due to structural similarities with known neuroactive agents.
- Anti-inflammatory Effects : The pyridazine structure is associated with anti-inflammatory properties in related compounds.
The mechanism of action involves interaction with specific biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : Modulation of signaling pathways.
- Enzymes : Inhibition or activation of enzyme activity leading to physiological changes.
Comparative Analysis of Similar Compounds
A comparison of isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid with structurally similar compounds reveals insights into its potential biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Methoxypyridazine | Similar pyridazine structure | Antimicrobial, anti-inflammatory |
| Isopropylamine | Contains an isopropyl group | Neuroactive properties |
| Aminoacetic Acid | Simple amino acid structure | Essential for protein synthesis |
| Pyridazine Derivatives | Varied substitutions | Diverse biological activities |
This table highlights the unique position of isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid as a compound that combines an amino acid backbone with a pyridazine substitution pattern, potentially enhancing its interaction with biological targets compared to simpler analogs.
Case Studies and Research Findings
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Antimicrobial Studies :
- A study investigated the antimicrobial effects of pyridazine derivatives, revealing that compounds with similar structures exhibited significant activity against Gram-positive bacteria. Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid is expected to show comparable efficacy based on its chemical structure .
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Neuropharmacological Research :
- Research into pyridazine derivatives has indicated their potential as modulators of serotonin receptors. Given the structural similarities, isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid may also influence neurotransmitter systems, which could lead to applications in treating neuropsychiatric disorders .
-
Anti-inflammatory Activity :
- Compounds derived from the pyridazine scaffold have been evaluated for their anti-inflammatory properties. Studies suggest that modifications to the pyridazine structure can enhance anti-inflammatory effects, indicating that isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid may possess similar benefits.
Q & A
Q. How to optimize formulation stability for long-term storage?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor degradation products via UPLC .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and assess reconstitution stability (pH, particle size) .
- Accelerated stability testing : Store at 25°C/60% RH and sample at 0, 3, 6 months for HPLC and NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
